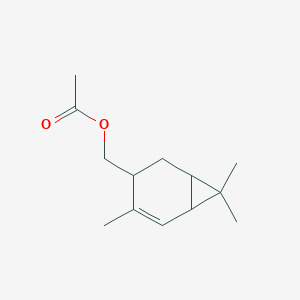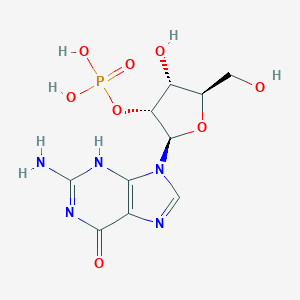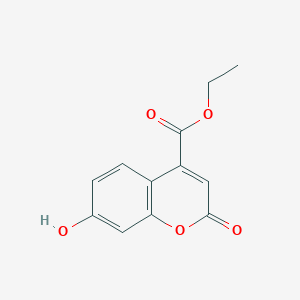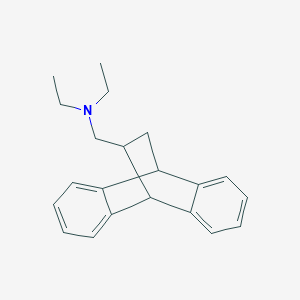
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane: is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is also known by other names such as α-Pinene epoxide and Pinene oxide . This compound is a derivative of α-Pinene, a naturally occurring monoterpene.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane typically involves the epoxidation of α-Pinene. The reaction is carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction proceeds as follows: [ \text{α-Pinene} + \text{mCPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles such as amines , alcohols , and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
科学的研究の応用
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
類似化合物との比較
α-Pinene: The parent compound from which d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane is derived.
β-Pinene: Another isomer of Pinene with similar properties.
Limonene: A related monoterpene with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its epoxide ring, which imparts distinct chemical reactivity compared to its parent compound and other similar monoterpenes .
特性
IUPAC Name |
(1S,2R,4S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-AZQAYCESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3C[C@H](C3(C)C)C[C@@H]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-92-9 |
Source


|
| Record name | [1S-(1α,2α,4α,6α)]-2,2,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)



![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)





